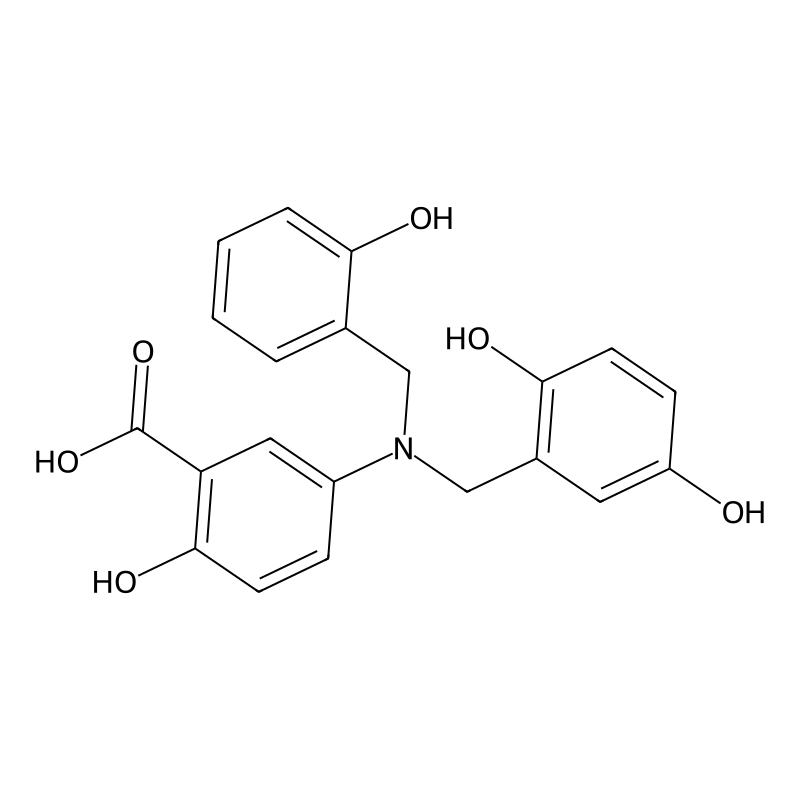

Lavendustin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Lavendustin A discovery and isolation from Streptomyces

Data Summary: Lavendustin A

| Property | Description / Value |

|---|---|

| Producing Organism | Streptomyces griseolavendus [1] |

| Molecular Weight | 381.38 g/mol [2] [3] |

| Chemical Formula | C({21})H({19})NO(_{6}) [2] [3] |

| CAS Number | 125697-92-9 [2] [3] |

| IUPAC Name | 5-{[(2,5-dihydroxyphenyl)methyl][(2-hydroxyphenyl)methyl]amino}-2-hydroxybenzoic acid [2] |

| Biological Activity | Potent, cell-permeable tyrosine kinase inhibitor [3] |

| Primary Target (IC(_{50})) | Epidermal growth factor receptor (EGFR) tyrosine kinase (IC(_{50}) = 11 nM) [3] |

| Secondary Target (IC(_{50})) | p60c-src tyrosine kinase (IC(_{50}) = 500 nM) [3] |

| Selectivity | Selective over PKA, PKC, and PI 3-kinase (IC(_{50}) > 100 μM) [3] |

| Mechanism | Competes with ATP and is non-competitive with the peptide substrate [1] |

Experimental Context and Workflows

While a full isolation guide is not available, the following information outlines the key steps and provides context from related methodologies.

Original Isolation & Characterization

The initial discovery involved isolating this compound from a butyl acetate extract of the Streptomyces griseolavendus culture filtrate [1]. The structure was determined using spectral data and confirmed by total synthesis [1].

General Workflow for Bioactive Compound Isolation from Streptomyces

The diagram below illustrates a generalized protocol for isolating bioactive compounds like this compound from soil-dwelling Streptomyces [4] [5].

General workflow for isolating compounds from Streptomyces.

Fermentation Strategy for Metabolite Production

To achieve high yields of a target metabolite, the fermentation medium and conditions must be optimized. Statistical methods like Response Surface Methodology (RSM) are highly effective for this [6]. A typical optimization cycle involves:

- One-Factor-at-a-Time (OFAT) Screening: Initial identification of critical media components (carbon source, nitrogen source, salts) that significantly affect production [6].

- Statistical Design and Optimization: Using designs like Plackett-Burman to screen multiple variables and Central Composite Design with RSM to find their optimal concentrations and interactions [6].

- Scale-Up: Transferring the optimized conditions from shake flasks to a controlled bioreactor to enhance reproducibility and yield [6] [7].

Research Application: Signaling Pathway

This compound is a valuable tool in basic research for probing tyrosine kinase-dependent pathways. The following diagram illustrates its application in a cardiac cell study, which investigated an α-adrenergic signaling mechanism [8].

This compound application in cardiac cell signaling research.

In this model, this compound was used to confirm that the inhibitory effect of α1-adrenergic stimulation on the β-adrenergically regulated L-type Ca²⁺ current is mediated by a tyrosine kinase-dependent pathway [8].

References

- 1. Isolation of a novel tyrosine kinase inhibitor, this compound, from Streptomyces griseolavendus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound | CAS 125697-92-9 | RG 14355 [tocris.com]

- 4. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm ... [pmc.ncbi.nlm.nih.gov]

- 5. Isolation of Streptomyces from Soil Sample | SpringerLink [link.springer.com]

- 6. Statistical optimization of culture medium for improved ... [pmc.ncbi.nlm.nih.gov]

- 7. Optimized submerged batch fermentation strategy for systems ... [bmcsystbiol.biomedcentral.com]

- 8. Role of tyrosine kinase activity in α-adrenergic inhibition ... [pmc.ncbi.nlm.nih.gov]

what is the mechanism of action of Lavendustin A

Molecular Targets and Inhibition Data

Lavendustin A's activity is quantified through its half-maximal inhibitory concentration (IC50) against various targets. The following table provides key experimental data.

| Target | Reported IC50 Value | Experimental Context | Citation |

|---|---|---|---|

| EGFR Tyrosine Kinase | 11 nM | Cell-free assay | [1] [2] |

| p60c-src Tyrosine Kinase | 500 nM | Cell-free assay | [1] [2] |

| NMDA receptor-stimulated cGMP production | 30 nM | In rat neurons | [1] |

| Protein Kinase A (PKA) | >100 µM | Cell-free assay, demonstrating selectivity | [1] [2] |

| Protein Kinase C (PKC) | >100 µM | Cell-free assay, demonstrating selectivity | [1] [2] |

Beyond its primary targets, research has identified several other biological activities and applications for this compound:

- Angiogenesis Inhibition: It suppresses the angiogenic action of Vascular Endothelial Growth Factor (VEGF) in rats, indicating a role in studying blood vessel formation [1].

- Neurite Outgrowth: In NGF-differentiated PC12 cells, this compound inhibits neurite outgrowth stimulated by L1-Ig6, implicating a tyrosine kinase-dependent pathway in neural development [3].

- Vascular Smooth Muscle Function: It affects calcium and potassium channels in vascular smooth muscle, contributing to our understanding of vascular tone regulation [4].

- HIV-1 Research: While Lavendustin B has been a focus, research into related analogs informs the development of new HIV-1 integrase inhibitors [5].

Experimental Protocol: In Vitro Kinase Assay

To evaluate this compound's activity against EGFR tyrosine kinase in a cell-free system, you can adapt the following general methodology based on commercial product data and research publications [1] [6] [2].

Experimental workflow for in vitro kinase assay to assess this compound inhibition.

Key Reagents and Materials

- Enzyme Source: A431 cell membranes (which overexpress human EGFR) [6].

- Substrate: Poly(Glu,Tyr) in a 4:1 ratio [6].

- Inhibitor: this compound, typically prepared as a 10-25 mM stock solution in DMSO or ethanol, followed by serial dilution in aqueous buffer [1] [2].

- Positive Control: Reaction mixture with DMSO vehicle instead of inhibitor.

- Negative Control: Reaction mixture without ATP to determine background phosphorylation.

Procedure Overview

- Prepare Reaction Mixture: Combine EGFR enzyme source and poly(Glu,Tyr) substrate in an appropriate kinase assay buffer.

- Pre-incubate with Inhibitor: Add this compound at various concentrations to the reaction mixture and incubate briefly. A vehicle control is essential.

- Initiate Reaction: Start the kinase reaction by adding a solution of Mg-ATP.

- Stop Reaction: After a set incubation period, terminate the reaction with EDTA or an acidic stop solution.

- Detect Phosphorylation: Quantify tyrosine phosphorylation using an ELISA with an anti-phosphotyrosine antibody [6].

- Data Analysis: Calculate the percentage inhibition at each concentration of this compound and determine the IC50 value using non-linear regression.

Derivatives and Evolving Research

Structural modification of this compound has led to compounds with altered or novel mechanisms, highlighting its value as a scaffold in drug discovery.

- SDZ 281-977: A modified partial structure of this compound that surprisingly does not inhibit EGFR tyrosine kinase in cell-free assays. Instead, its potent antiproliferative activity is explained by an antimitotic effect, arresting cells in mitosis. It is also not subject to multidrug resistance [7].

- Hybrid 4-Anilinoquinazolines: Researchers have synthesized hybrid molecules combining the 4-anilinoquinazoline core (found in drugs like Gefitinib) with the this compound diphenolic subunit. These hybrids function as reversible EGFR inhibitors, and can be chemically oxidized to irreversible inhibitors, offering a strategy for enhanced efficacy [6].

References

- 1. This compound [sigmaaldrich.com]

- 2. This compound (CAS 125697-92-9) [rndsystems.com]

- 3. PC12 cells utilize the homophilic binding site of L1 for ... [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Computational and synthetic approaches for developing ... [pmc.ncbi.nlm.nih.gov]

- 6. 4-Anilinoquinazolines with this compound subunit as ... [sciencedirect.com]

- 7. SDZ 281-977: a modified partial structure of lavendustin that exerts... A [pubmed.ncbi.nlm.nih.gov]

Lavendustin A EGFR tyrosine kinase inhibition IC50

Core Inhibitory Profile of Lavendustin A

The table below summarizes the key quantitative data on this compound's activity against different kinases.

| Target | Reported IC₅₀ Value | Selectivity Note |

|---|---|---|

| EGFR Tyrosine Kinase | 11 nM [1] [2] [3] | Primary target; potent inhibition. |

| p60c-src Tyrosine Kinase | 500 nM [2] [3] | ~45x less potent than against EGFR. |

| Protein Kinase A (PKA) | >100 µM [1] [3] | Highly selective over this serine/threonine kinase. |

| Protein Kinase C (PKC) | >100 µM [1] [3] | Highly selective over this serine/threonine kinase. |

Mechanism of Action and Experimental Insights

This compound has a well-characterized mechanism and has been used in various research contexts.

- Inhibition Mechanism: this compound is a reversible and substrate-competitive inhibitor, meaning it competes with the protein substrate for binding to the enzyme rather than competing with ATP [3]. Kinetic studies have shown that its inhibition is a slow, tight-binding process involving a two-step mechanism where an initial enzyme-inhibitor complex (EI) rapidly forms, followed by a slow isomerization to an exceptionally tight complex (EI*). The overall dissociation constant for the final complex is ≤ 1 nM [4].

- Observed Biological Effects: In cell-based studies, this compound has been shown to exhibit anti-proliferative properties and can suppress angiogenesis (the formation of new blood vessels) induced by Vascular Endothelial Growth Factor (VEGF) [1] [3].

Experimental Protocols and Research Context

The provided sources mention several experimental methods used to study this compound. Here is a breakdown of key methodologies:

- In Vitro Kinase Assay: This is the primary method for determining IC₅₀ values. The protocol typically involves:

- Enzyme Source: Using a purified recombinant intracellular domain of the EGFR (EGFR-IC) [4].

- Reaction Setup: Incubating the enzyme with this compound across a range of concentrations in a buffer containing ATP and a suitable peptide substrate.

- Detection: Measuring the incorporation of phosphate into the peptide substrate, often by methods like radiometric assays (using γ-³²P-ATP) or antibody-based detection of phosphorylated tyrosine [4].

- Cell-Based Assays:

- Anti-proliferative Assay: The Sulforhodamine B (SRB) assay is commonly used. Cells are treated with this compound for a set duration (e.g., 72 hours), fixed with trichloroacetic acid, and stained with SRB dye, which binds to cellular proteins. The bound dye is then dissolved, and the absorbance is measured to quantify cell density and proliferation [5].

- Angiogenesis Models: The effect on VEGF-induced angiogenesis has been demonstrated in in vivo rat models, where this compound is administered and its effect on blood vessel growth is measured [3].

EGFR Signaling and this compound Inhibition

The following diagram illustrates the EGFR signaling pathway and the point where this compound acts.

This compound inhibits EGFR autophosphorylation, blocking downstream signaling [1] [3].

Key Considerations for Researchers

- Solubility and Storage: this compound is soluble in DMSO (e.g., 10-100 mg/mL) and ethanol (10 mg/mL). Stock solutions should be aliquoted and stored desiccated at -20°C, protected from light. They are typically stable for up to one month under these conditions [1] [3].

- Handling: The compound is intended for research use only and is not for human consumption [1].

References

- 1. This compound (RG-14355) | Tyrosine Kinase Inhibitor [medchemexpress.com]

- 2. This compound | CAS 125697-92-9 | RG 14355 [tocris.com]

- 3. This compound [sigmaaldrich.com]

- 4. Kinetic Analysis of the Inhibition of the Epidermal Growth ... [pubmed.ncbi.nlm.nih.gov]

- 5. Novel FAK inhibitors suppress tumor growth and reverse ... [oaepublish.com]

how does Lavendustin A affect BKCa channel currents

Direct Effect on BKCa Channels

Experimental evidence indicates that Lavendustin A increases BKCa channel activity. The table below summarizes the key findings from relevant studies:

| Cell/Tissue Type | Observed Effect of this compound | Proposed Mechanism |

|---|---|---|

| Rat tail artery cells [1] | Enhanced BKCa current | Inhibition of tyrosine kinase-mediated suppression of the channel. |

| Human coronary arteries and rat aorta [1] | Relaxation (sensitive to iberiotoxin, a BKCa blocker) | Association with increased BKCa current in vascular smooth muscle cells. |

| Rat coronary artery VSMC [1] | Increased BKCa current | Inhibition of the non-receptor tyrosine kinase c-Src. |

This enhancing effect is consistent with the understanding that basal tyrosine phosphorylation, often mediated by kinases like c-Src, acts to inhibit BKCa channel function. By inhibiting these kinases, this compound removes this suppression, leading to increased channel opening probability and current amplitude [1].

Indirect Signaling Pathways

This compound's effect on BKCa channels is best understood within the broader context of cellular signaling. The following diagram illustrates the key pathways involved:

Figure 1: this compound enhances BKCa channel activity by inhibiting tonic tyrosine phosphorylation.

Key Experimental Evidence & Protocols

The primary evidence for this compound's effect on BKCa channels comes from inside-out and cell-attached patch-clamp recordings on vascular smooth muscle cells.

Core Experimental Methodology [1] [2]

- Cell Preparation: Freshly isolated or cultured vascular smooth muscle cells (e.g., from rat tail, coronary, or ear arteries).

- Electrophysiology: Single-channel or whole-cell BKCa currents are recorded using the patch-clamp technique in inside-out or cell-attached configurations. This allows direct application of drugs to the cytoplasmic side of the channel.

- Solutions:

- Pipette (Extracellular): High K⁺ solution (e.g., 145 mM KCl) to set the K⁺ gradient.

- Bath (Intracellular): Solution with defined free Ca²⁺ concentrations (e.g., using 1 mM EGTA/Ca²⁺ buffers for 0.1-10 µM Ca²⁺) to control channel activation.

- Drug Application: this compound is dissolved in DMSO and applied to the bath solution (inside-out mode) or via the recording pipette (whole-cell mode) at concentrations of 1-10 µM.

- Data Analysis: The effect is quantified by measuring changes in:

- Open probability (NPo): The fraction of time the channel is open.

- Single-channel current amplitude: The current level when the channel is open.

Supporting Functional Evidence [1]

- Organ Bath Studies: In isolated human coronary arteries and rat aorta, this compound induces muscle relaxation. This relaxation is significantly reduced by pre-treatment with iberiotoxin, a specific BKCa channel blocker, directly linking the functional relaxant effect to BKCa channel opening.

Quantitative Data Summary

The table below consolidates quantitative findings on this compound's effects from the research.

| Parameter | Observed Change with this compound | Experimental Context & Notes |

|---|---|---|

| BKCa Current Amplitude | Increased [1] | Observation in rat coronary artery VSMCs. |

| Single-Channel Open Probability (NPo) | Increased [1] | Measured in inside-out patches from vascular smooth muscle. |

| Vascular Tone | Decreased (Relaxation) [1] | Effect blocked by the BKCa inhibitor iberiotoxin. |

| Effective Concentration | 1 - 10 µM [1] | Typical range used in experimental protocols. |

Alternative Mechanisms and Research Context

It is crucial to distinguish this compound's effect on BKCa channels from its actions on other ion channels, as this highlights its specificity as a research tool.

- Contrast with Ca²⁺ Channel Inhibition: In the same A7r5 vascular smooth muscle cell line where it enhances BKCa currents, this compound (at 5 µM) completely inhibits the stimulation of L-type voltage-gated Ca²⁺ channels induced by Angiotensin II [3]. This occurs because Angiotensin II's effect is dependent on a tyrosine kinase pathway that this compound blocks.

- Research Implications: This dual action makes this compound particularly useful for studying complex signaling networks. In a cell where BKCa channels provide negative feedback to voltage-gated Ca²⁺ channels, this compound can simultaneously enhance the former and inhibit agonist-induced stimulation of the latter, leading to a powerful net relaxant or inhibitory effect.

References

Lavendustin A role in Src kinase signaling pathways

Lavendustin A as a Tyrosine Kinase Inhibitor

This compound is identified as a potent inhibitor of specific tyrosine kinases. The quantitative data available is summarized in the table below.

| Target | Reported IC₅₀ Value | Experimental Context |

|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 0.012 μM [1] | In vitro assay |

| Tyrosine-protein kinase Lck | Information available, specific IC₅₀ not stated in search results [2] | Mechanism of action described |

| CaMK II | 0.2 μM [1] | In vitro assay |

While the search results confirm this compound's inhibitory action on Lck, a member of the Src family of kinases (SFKs) [2], they do not explicitly state its potency against Src itself.

Src Kinase Signaling Pathways

Src Family Kinases (SFKs) are non-receptor tyrosine kinases crucial in cellular signaling. The following diagram illustrates key regulatory relationships described in the research [3]:

Key regulatory pathways of Src and Fyn by GPCRs. Arrows indicate activation; blunt ends indicate inhibition.

References

Lavendustin A impact on L-type calcium channels

Mechanism of Action and Experimental Evidence

Lavendustin A is a selective inhibitor of protein tyrosine kinases (PTKs) [1]. Its impact on L-type calcium channels is not direct but occurs through the interruption of PTK-mediated signaling pathways that regulate the channel.

The table below summarizes key experimental findings on its effects:

| Cell/Tissue Type | Experimental Stimulus | Effect of this compound | Interpretation & Mechanism |

|---|---|---|---|

| Vascular Smooth Muscle (A7r5 cell line) [2] | Angiotensin II (50 nM) | Inhibited Angiotensin II-induced increase in Ba²⁺ current (I~Ba~). | Angiotensin II stimulation of L-type channels is dependent on a Tyrosine Kinase pathway [2]. |

| Cardiac Myocytes [3] | Phenylarsine oxide (PAO), a tyrosine phosphatase inhibitor | No effect on PAO-induced stimulation or inhibition of L-type channel activity. | The redox-mediated effects of PAO on L-type channels are independent of tyrosine kinase activity [3]. |

| Retinal Pigmented Epithelium (RPE from dystrophic rats) [4] | Baseline (no stimulus) | Increased the amplitude of L-type currents. | Suggests constitutive tyrosine kinase activity normally suppresses L-type channel function in this pathological model [4]. |

This data shows that this compound can have inhibitory, neutral, or even potentiating effects on L-type current, depending on the specific receptor systems and basal kinase activity in the cell type being studied.

Detailed Experimental Protocol

The primary evidence for this compound's inhibitory effect comes from a study on vascular smooth muscle cells. The following methodology details how this finding was obtained [2]:

- 1. Cell Preparation: A cultured rat aortic smooth muscle cell line (A7r5) was used.

- 2. Electrophysiology: The whole-cell variant of the patch-clamp technique was employed to record calcium-channel currents.

- Voltage Protocol: The cell membrane was held at a negative potential (e.g., -80 mV) and stepped to a depolarizing test pulse (e.g., 0 mV) to activate the voltage-gated L-type calcium channels.

- Charge Carrier: Barium (Ba²⁺) was used as the charge carrier through the channels, and the resulting current was labeled I~Ba~.

- 3. Drug Application:

- The baseline I~Ba~ was first recorded.

- Cells were pre-treated with This compound (5 µM) for a specified period.

- Following pre-treatment, Angiotensin II (50 nM) was applied in the continued presence of this compound.

- 4. Control Experiments: The effect of Angiotensin II alone was confirmed to cause a significant increase in I~Ba~ amplitude (by 34.5 ± 9.1%). Additional controls used specific inhibitors of other kinases (e.g., H-7 for PKC) to confirm the specificity of the tyrosine kinase pathway.

- 5. Data Analysis: The change in I~Ba~ amplitude in response to Angiotensin II, with and without this compound pre-treatment, was compared. Inhibition was concluded when this compound prevented the stimulatory effect of Angiotensin II.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway by which this compound inhibits the Angiotensin II-mediated stimulation of L-type calcium channels, based on the findings from the vascular smooth muscle experiment [2].

Signaling pathway for this compound inhibition of Angiotensin II-stimulated L-type calcium channels.

Key Considerations for Researchers

- Specificity: this compound is a well-characterized PTK inhibitor, but its effects can vary. It is crucial to confirm the involvement of a tyrosine kinase pathway in your specific experimental system.

- Context is Critical: The effect of this compound is model-dependent. It can block receptor-coupled stimulation but may not affect modulation by other mechanisms, such as redox signaling [3]. In systems with high basal tyrosine kinase activity, it may increase L-type current by relieving tonic suppression [4].

- Experimental Design: When using this compound, include appropriate controls to rule out non-specific effects. A standard working concentration in electrophysiology experiments is 5 µM [4] [2].

References

- 1. Voltage-Gated T-Type Calcium Channel Modulation by ... [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II stimulation of Ca 2+ -channel current in ... [link.springer.com]

- 3. Redox modulation of basal and β-adrenergically stimulated ... [pmc.ncbi.nlm.nih.gov]

- 4. Altered regulation of L - type by protein kinase C and protein... channels [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Basic Pharmacology of Lavendustin A

Introduction and Chemical Properties

Lavendustin A is a naturally occurring tyrosine kinase inhibitor first isolated from Streptomyces griseolavendus that has become an important pharmacological tool for studying signal transduction pathways. This potent inhibitor has demonstrated versatile cellular effects across multiple biological systems, particularly in pancreatic beta cells and vascular smooth muscle. Chemically characterized as 5-((2,5-dihydroxybenzyl)(2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, this compound features a complex molecular architecture (C₂₁H₁₉NO₆) with a molecular weight of 381.38 g/mol that incorporates multiple phenolic hydroxyl groups and a carboxylic acid moiety [1]. The compound typically presents as a crystalline solid that requires storage at -20°C in desiccated conditions to maintain stability, and it demonstrates solubility in dimethyl sulfoxide (DMSO), making it suitable for in vitro experimental applications [1].

The structural complexity of this compound has inspired significant medicinal chemistry efforts aimed at developing analogs with improved pharmacological properties. While this compound itself has served primarily as a research tool rather than a therapeutic agent, its prototypical structure has guided the development of novel antiproliferative agents and inhibitors targeting various enzymatic processes [2]. The compound's mechanism as a tyrosine kinase inhibitor has proven particularly valuable for elucidating the role of phosphorylation events in cellular signaling pathways, especially those regulating insulin secretion, vascular tone, and cellular proliferation.

Cellular Mechanisms and Molecular Targets

Effects on Pancreatic Beta Cells and Insulin Secretion

This compound exhibits complex, concentration-dependent effects on insulin secretion from pancreatic beta cells, demonstrating both inhibitory and stimulatory actions depending on experimental conditions. In HIT-T15 hamster pancreatic beta cells, this compound (0.1 nM-1 μM) produced a concave-shaped inhibition of glucose-stimulated (7 mM) insulin release, with the inhibitory effect being overcome by higher glucose concentrations [3]. This inhibition was structurally specific, as Lavendustin B—an inactive analog—failed to reproduce these effects. The molecular mechanisms underlying these actions appear to involve interference with calcium signaling, as this compound progressively inhibited insulin release induced by high potassium (50 mM) depolarization but did not affect secretion triggered by the calcium ionophore A23187 [3].

Interestingly, this compound demonstrates paradoxical stimulatory effects under certain conditions. At 10 nM, the compound significantly enhanced insulin release when glucose-induced secretion was potentiated by either forskolin (5 μM) or 12-O-tetradecanoylphorbol 13-acetate (162 nM) [3]. This bimodal action suggests that this compound may modulate multiple regulatory pathways in beta cells, possibly through effects on distinct tyrosine kinase isoforms with different functions in the secretory process. The observation that this compound failed to influence Ca²⁺-induced insulin release from streptolysin-O-permeabilized HIT cells further indicates that its primary molecular targets are likely located upstream of calcium entry or affect calcium handling within the cell [3].

Vascular Smooth Muscle and Calcium Channel Regulation

In vascular smooth muscle systems, this compound significantly impacts calcium homeostasis and vasoconstrictor responses. Research using A7r5 vascular smooth muscle cells demonstrated that this compound (5 μM) completely blocked the angiotensin II-induced stimulation of voltage-gated Ca²⁺ channels, preventing the expected 34.5% increase in Ba²⁺ current through these channels [4]. This inhibition points to a crucial role for tyrosine phosphorylation in the regulation of vascular calcium dynamics, particularly in the signaling pathways activated by angiotensin II receptors.

The compound also affects calcium-activated potassium channels (BKCa) in vascular tissue, though published reports present apparently conflicting mechanisms. Some studies indicate that this compound enhances BKCa current in rat tail artery cells, while others show that Src kinase inhibition (including by this compound) causes relaxation in human coronary arteries and rat aorta that is blocked by the BKCa channel inhibitor iberiotoxin [5]. This suggests that this compound may modulate vascular tone through multiple parallel mechanisms, potentially including both enhanced BKCa activity and inhibition of voltage-gated calcium channels, with the net effect being vasodilation [5] [4].

Table 1: Concentration-Dependent Effects of this compound on Insulin Secretion

| Concentration Range | Experimental Condition | Effect on Insulin Release | Proposed Mechanism |

|---|---|---|---|

| 0.1 nM - 1 μM | 7 mM glucose | Concave-shaped inhibition | Inhibition of tyrosine kinases in glucose signaling |

| Nanomolar range | 50 mM K⁺ depolarization | Progressive inhibition | Interference with voltage-dependent Ca²⁺ entry |

| 10 nM | Glucose + 5 μM forskolin | Significant potentiation | Modulation of cAMP-enhanced secretion |

| 10 nM | Glucose + 162 nM TPA | Significant potentiation | Interaction with PKC signaling pathway |

| Not effective | Ca²⁺ ionophore (A23187) | No change | Targets upstream of final Ca²⁺-triggered exocytosis |

Table 2: Effects of this compound on Vascular Smooth Muscle Function

| Cell Type/Tissue | Stimulus | This compound Concentration | Effect | Proposed Mechanism |

|---|---|---|---|---|

| A7r5 vascular smooth muscle cells | 50 nM Angiotensin II | 5 μM | Blocked stimulation of Ca²⁺ channels | Inhibition of Tyr-PK in AngII signaling |

| Rat tail artery cells | Basal conditions | Not specified | Enhanced BKCa current | Relief of Src-mediated channel inhibition |

| Human coronary arteries | Basal tone | Not specified | Induced relaxation (iberiotoxin-sensitive) | Enhanced BKCa channel activity |

| HEK293T cells expressing hSlo + Src | Co-expression system | Not specified | Increased BKCa current | Altered Ca²⁺ sensitivity of channel |

The following diagram illustrates the key molecular pathways regulated by this compound in pancreatic beta cells and vascular smooth muscle cells:

Diagram 1: Molecular targets and pathways modulated by this compound. The inhibitor blocks tyrosine kinase activity, affecting downstream calcium and potassium channels in pancreatic beta cells and vascular smooth muscle.

Structure-Activity Relationships and Derivatives

The structural complexity of this compound has prompted extensive investigations into its structure-activity relationships, leading to the development of analogs with modified pharmacological properties. The native compound contains three key domains: a 2,5-dihydroxyphenyl moiety, a 2-hydroxyphenyl group, and a central amino linkage connecting these to a 2-hydroxybenzoic acid core [2] [1]. Structure-activity relationship studies have revealed that esterification of the carboxylic acid function can impart measurable antiproliferative activity, while additional O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with activity in the micromolar range [2].

Notably, replacement of the nitrogen with oxygen or carbon within the 2,5-dimethoxyphenyl series—but not in the 2,5-dihydroxyphenyl analogs—produces compounds with substantially increased antiproliferative activity [2]. The most potent analog identified through these structural modifications was 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, which demonstrated significantly enhanced activity despite losing efficacy against the epidermal growth factor receptor-associated tyrosine kinase [2]. This observation suggests that the antiproliferative mechanisms of these advanced analogs may diverge from the original tyrosine kinase inhibition profile of the parent compound.

More recent approaches have employed click chemistry techniques to generate lavendustin-mimetic small molecules that replace the -CH₂-NH- linker with an 1,2,3-triazole ring [6]. These synthetic strategies allow for rapid assembly and diversification of lavendustin-inspired compounds, with several analogs demonstrating promising cytotoxic activity against human cancer cell lines. One such compound (3-phenylpropyl ester 26b) inhibited CCRF-CEM leukemia cell growth with a GI₅₀ value of 0.9 μM [6]. Additional structural hybrids incorporating arylethenylchromone substituents have also been synthesized, with some derivatives showing significant cytotoxic activity against HCT-15 colon cancer cell lines (IC₅₀ = 7.17 μg/mL) [7].

Table 3: Structural Modifications and Biological Activities of Lavendustin Analogs

| Compound/Modification | Key Structural Features | Biological Activity | Potency |

|---|---|---|---|

| This compound (parent) | 2,5-dihydroxyphenyl, carboxylic acid | Tyrosine kinase inhibition | IC₅₀ ~94 μM (HIV-1 IN binding) |

| Methyl ester derivatives | Esterified carboxylate | Antiproliferative activity | Micromolar range |

| O-methylated analogs | 2,5-dimethoxyphenyl moiety | Enhanced antiproliferative activity | Micromolar range |

| 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester | Carbon replacement of N, dimethylation | Potent antiproliferative agent | Most potent analog identified |

| Triazole-linked analogs | Click chemistry-derived 1,2,3-triazole | Anticancer activity vs leukemia | GI₅₀ 0.9 μM |

| Arylethenylchromone derivatives | Hybrid structure with chromone | Cytotoxicity vs HCT-15 colon cancer | IC₅₀ 7.17 μg/mL |

Research Applications and Experimental Protocols

In Vitro Assessment of Insulin Secretion

The investigation of this compound's effects on insulin secretion employs standardized cellular models and precise experimental conditions. The typical protocol utilizes HIT-T15 hamster pancreatic beta cells cultured under standard conditions (37°C, 5% CO₂) [3]. For secretion assays, cells are exposed to this compound across a concentration range of 0.1 nM to 1 μM in the presence of various secretagogues. The experimental workflow involves preincubation of cells in appropriate buffer solutions, followed by stimulation with either 7 mM glucose (submaximal stimulation), 50 mM potassium (depolarization-induced secretion), or calcium ionophore A23187 (direct calcium-mediated exocytosis) [3].

To examine potentiation effects, researchers typically co-administer this compound (10 nM) with either 5 μM forskolin (to elevate cAMP levels) or 162 nM 12-O-tetradecanoylphorbol 13-acetate (a protein kinase C activator) [3]. Insulin released into the supernatant is quantified using radioimmunoassay or ELISA techniques, with results normalized to total cellular protein content or cell number. This experimental approach has revealed the complex, concentration-dependent effects of this compound on insulin secretion, including its unique ability to inhibit basal glucose-stimulated secretion while enhancing potentiated release.

Electrophysiological Assessment of Calcium Channels

The protocol for evaluating this compound's effects on vascular calcium channels involves whole-cell voltage clamp techniques in A7r5 vascular smooth muscle cells [4]. Cells are maintained in standard culture conditions and transferred to a recording chamber perfused with physiological salt solution. The voltage-gated Ca²⁺ channel current (I({}_{Ba})) is measured using barium as a charge carrier through the channels, with test pulses typically applied from a holding potential of -80 mV to 0 mV.

After establishing a stable baseline recording, researchers apply 50 nM angiotensin II to stimulate Ca²⁺ channel activity, followed by application of this compound (5 μM) to assess its inhibitory effects [4]. For comparison, parallel experiments may include other kinase inhibitors such as LY-294002 (PI-3-K inhibitor) or H-7 (PKC inhibitor) to delineate the specific signaling pathways involved. Data analysis typically involves measuring peak current amplitude before and after drug application, with results expressed as percentage change from baseline. This approach has demonstrated that this compound completely blocks angiotensin II-induced potentiation of Ca²⁺ currents in vascular smooth muscle cells.

Conclusion and Research Implications

This compound represents a versatile pharmacological tool with complex, context-dependent effects on cellular signaling pathways. Its primary mechanism as a tyrosine kinase inhibitor underlies its diverse actions on insulin secretion, vascular smooth muscle function, and cellular proliferation. The biphasic concentration-response relationships observed in insulin secretion studies highlight the complexity of tyrosine kinase involvement in beta cell function, suggesting the existence of multiple kinase targets with distinct roles in the secretory process.

The continuing development of this compound analogs through structure-based drug design and innovative synthetic approaches like click chemistry demonstrates the ongoing relevance of this chemical scaffold in medicinal chemistry [8] [6]. These efforts have yielded compounds with improved potency and novel mechanisms of action, particularly in the realm of anticancer and antiparasitic therapies. Future research directions will likely focus on further elucidating the specific tyrosine kinase isoforms targeted by this compound in different tissues, developing more selective analogs with reduced off-target effects, and exploring potential therapeutic applications in diabetes, cardiovascular diseases, and oncology.

Experimental Considerations and Limitations

When working with this compound in experimental systems, researchers should consider several important methodological factors. The compound's limited aqueous solubility necessitates the use of DMSO as a solvent, requiring appropriate vehicle controls in all experiments. The concentration-dependent effects of this compound mandate careful dose-response characterization rather than reliance on single concentrations. Additionally, the observed differences between this compound and its inactive analog Lavendustin B highlight the importance of including structural controls to distinguish specific tyrosine kinase inhibition from non-specific effects.

References

- 1. This compound, B6693-1 | Tyrosine Kinase [biolinkk.com]

- 2. Novel Antiproliferative Agents Derived From this compound [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of tyrosine kinase activity has multiple actions on insulin release from the pancreatic beta-cell: studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Angiotensin II stimulation of Ca2+-channel current in vascular smooth muscle cells is inhibited by lavendustin-A and LY-294002 | Pflügers Archiv - European Journal of Physiology [link.springer.com]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 6. A rapid synthesis of lavendustin-mimetic small molecules ... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticancer activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 8. Computational and synthetic approaches for developing ... [pmc.ncbi.nlm.nih.gov]

Lavendustin A effect on vascular smooth muscle

Mechanism of Action and Experimental Evidence

The core mechanism of Lavendustin A involves the inhibition of Tyr-PK, which subsequently modulates ion channel activity. The key experimental findings are summarized below.

| Experimental Aspect | Key Findings with this compound |

|---|---|

| Overall Mechanism | Acts as a selective inhibitor of tyrosine protein kinase (Tyr-PK) [1] [2]. |

| Effect on Voltage-gated Ca2+ Channels | Blocks the stimulatory effect of Angiotensin II on Ca2+-channel current [1] [2]. |

| Effect on Ca2+-activated K+ Channels | Increases whole-cell and single-channel currents [3]. |

Detailed Experimental Protocols

The following methodologies detail how the key findings on this compound's effects were obtained.

Protocol: Investigating Ca2+ Channel Current

This protocol is based on the study where this compound inhibited Angiotensin II's effect.

- Cell Line Used: A7r5, a cultured rat aortic smooth muscle cell line [1] [2].

- Electrophysiology: Ba2+ currents through voltage-gated Ca2+ channels were recorded using the whole-cell voltage clamp technique [1] [2].

- Drug Application: Cells were treated with 50 nM Angiotensin II to stimulate the current. The effect was tested by applying 5 µM this compound prior to and concurrently with Angiotensin II [1] [2].

- Key Control: The use of H-7, a PKC inhibitor, confirmed that the Angiotensin II effect was independent of Protein Kinase C [1] [2].

Protocol: Investigating K+ Channel Activity

This protocol describes how this compound was found to stimulate K+ channels.

- Cell Preparation: Freshly isolated single vascular smooth muscle cells from rat tail arteries [3].

- Electrophysiology: Whole-cell recording and excised inside-out patch clamping were used to measure Ca2+-activated K+ channel currents [3].

- Drug Application: this compound was applied at 10 µM, both extracellularly (in the whole-cell configuration) and intracellularly (to the cytoplasmic side in inside-out patches) [3].

- Key Control: The effect was not observed when ATP was omitted from the intracellular solution, indicating the involvement of a kinase-mediated pathway [3].

Signaling Pathway and Experimental Workflow

The diagram below integrates this compound's mechanisms and the experimental approaches used to discover them.

This diagram shows this compound's dual mechanisms and the key experiments that identified them.

Key Insights for Researchers

- Dual Channel Regulation: this compound demonstrates that Tyr-PK has opposing roles on Ca2+ and K+ channels, highlighting its complex function in vascular tone regulation.

- Experimental Design: Its effectiveness in inside-out patches [3] suggests a direct action on the channel or a closely-associated regulatory complex, which is a valuable insight for patch-clamp studies.

- Functional Outcome: The combined inhibition of Ca2+ influx and potentiation of K+ efflux positions this compound as a compound that promotes vascular relaxation, providing a template for developing new cardiovascular therapeutics.

References

Lavendustin A synthesis and reductive amination protocol

Application Notes: Modern Reductive Amination Protocols

Reductive amination is a pivotal transformation in medicinal chemistry for the synthesis of amine-containing molecules. The following table summarizes three advanced protocols, highlighting their key advantages for drug development applications.

Table 1: Comparison of Modern Reductive Amination Methods

| Method | Catalyst System | Key Feature | Optimal Conditions | Reported Yield | Scope & Applicability |

|---|---|---|---|---|---|

| Heterogeneous Nickel Catalysis [1] | Reduced NiSi-T (Ni(^0)-Ni(^{2+}) equilibrium) | Strong metal-support interaction; synergistic acid/metal sites | Furfural (5 mmol), NH(_3)/FAL=2.4, 90°C, 4 h | 94.2% (Furfurylamine) | Selective for primary amines; effective with ammonia; suppresses furan ring hydrogenation. |

| Ligand-Free Mechanochemistry [2] | Pd-coated milling vessel | Solvent-free; ligand-free; two-frequency milling protocol | Sequential milling: 1. Imine formation, 2. Hydrogenation | Up to 88% (various amines) | Broad scope: various aldehydes, ketones, primary, and secondary amines. |

| Enzymatic Synthesis (AcRedAm Q237A) [3] | Engineered Reductive Aminase (AcRedAm mutant) | Biocatalytic; high enantioselectivity; green chemistry | 1 mg/mL enzyme, 5 mM ketone, 250 mM propargylamine, pH 9.0, 25°C | Moderate Conversion | High stereoselectivity (>99% ee for (R)-rasagiline); ideal for chiral amine synthesis. |

Detailed Experimental Protocols

Protocol 1: High-Yield Furfurylamine Synthesis Using Nickel Phyllosilicate

This protocol describes the reductive amination of furfural (FAL) to furfurylamine (FAM) with high selectivity, minimizing side products like tetrahydrofurfurylamine (THFAM) [1].

- Reaction Setup: In a suitable reaction vessel, combine furfural (5 mmol, 1.0 equiv) with ammonia solution (NH(_3)/FAL molar ratio of 2.4) and the reduced NiSi-T catalyst.

- Reaction Execution: Pressurize the system with H(_2) and heat the mixture to 90°C for 4 hours.

- Key Parameter Control: Maintaining the NH(_3)/FAL ratio at 2.4 is critical. It effectively suppresses the formation of Schiff base intermediates and subsequent secondary amines, while also preventing unnecessary ammonia waste [1].

- Work-up and Analysis: After the reaction, cool the mixture and separate the catalyst by filtration. The yield of furfurylamine can be determined by standard analytical methods such as GC or HPLC.

Protocol 2: Ligand-Free Reductive Amination via Pd-Coated Mechanocatalysis

This method utilizes ball milling to perform reductive amination without solvents or ligands, separating the imine formation and hydrogenation steps [2].

- Catalyst Preparation: A Pd-coated milling vessel is used, which serves as the catalyst.

- Two-Stage Milling Process:

- Imine Formation: Subject the carbonyl compound (aldehyde or ketone) and the amine (primary or secondary) to milling in the presence of a strongly hydrophobic liquid additive (e.g., perfluorohexane) to enhance water exclusion.

- Hydrogenation: After imine formation, introduce H(_2) into the milling vessel and initiate a second milling stage to catalyze the reduction.

- Process Characteristics: This is a solid-state, ligand-free process. The separation of imine formation and hydrogenation into distinct milling stages is a key feature for achieving high yields [2].

Protocol 3: Enzymatic Synthesis of (R)-Rasagiline Using Engineered Reductive Aminase

This protocol outlines a green chemistry approach for the asymmetric synthesis of the anti-Parkinson's agent (R)-rasagiline [3].

- Reaction Mixture:

- 100 mM Tris–HCl buffer (pH 9.0)

- 1 mg/mL purified AcRedAm Q237A mutant

- 5 mM 1-Indanone

- 250 mM Propargylamine

- 1 mM NADP+

- 100 mM D-glucose

- 0.7 mg/mL Glucose Dehydrogenase (GDH, for cofactor regeneration)

- 2% (v/v) DMSO

- Reaction Execution: Incubate the reaction mixture at 25°C with shaking at 220 rpm for 24 hours.

- Reaction Quenching & Extraction: Quench the reaction by adding NaOH. Extract the product (e.g., with tert-butyl methyl ether), combine the organic fractions, dry over anhydrous MgSO(_4), and analyze via HPLC or GC [3].

The engineered enzyme AcRedAm Q237A provides exceptional enantioselectivity, producing (R)-rasagiline with >99% enantiomeric excess (ee) [3].

Workflow & Pathway Visualizations

The following diagrams summarize the logical and experimental relationships in these protocols.

Diagram 1: A decision workflow to guide the selection of the most appropriate reductive amination protocol based on research objectives and substrate type.

Diagram 2: A comparison of the general pathways for enzymatic and chemocatalytic reductive amination, highlighting the key intermediates and reagents involved in both processes.

Discussion & Conclusion

The presented protocols offer modern, efficient solutions for reductive amination. The heterogeneous nickel-based system is excellent for the selective amination of furfural, a key biomass-derived platform chemical [1]. The ligand-free mechanochemical approach aligns with green chemistry principles, reducing waste from solvents and ligands [2]. Finally, the enzymatic method provides an unparalleled route to enantiopure amines, which are challenging to synthesize by traditional means [3].

Note on Lavendustin A Synthesis: While the search results confirm this compound's role as a precursor to antiproliferative agents like SDZ LAP 977, which inhibits tubulin polymerization [4] [5], a detailed, step-by-step synthetic procedure was not available. The primary method referenced for constructing its core structure involves a Wittig reaction between the two aromatic ring systems, followed by catalytic hydrogenation of the resulting stilbene intermediate [5].

References

- 1. Reductive amination of furfural to furfurylamine with high ... [pubs.rsc.org]

- 2. Ligand-free reductive via Pd-coated mechanocatalysis amination [pubs.rsc.org]

- 3. Engineering of Reductive Aminases for Asymmetric ... [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity Relationship Studies on a Novel Class ... [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship studies on a novel class of ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Lavendustin A-Based Kinase Inhibitor Development via Solid-Phase Synthesis Strategies

Introduction to Lavendustin A and its Kinase Inhibition Profile

This compound represents a naturally occurring tyrosine kinase inhibitor initially isolated from Streptomyces griseolavendus, characterized by its potent inhibitory activity against epidermal growth factor receptor (EGFR) kinase and other clinically relevant kinase targets. This complex molecule features a distinct pharmacophore comprising a central benzylamine core with strategically positioned hydroxy groups that contribute to its kinase binding affinity. The compound's unique structural attributes and multitarget kinase profile have generated substantial research interest in developing synthetic analogues for both basic science and therapeutic applications. Early structure-activity relationship studies revealed that the simplified this compound pharmacophore maintains significant kinase inhibitory properties while offering improved synthetic accessibility, making it an attractive scaffold for medicinal chemistry optimization campaigns targeting various pathological conditions, particularly in oncology.

Table 1: Key Structural Features of this compound and Their Functional Roles

| Structural Element | Functional Role in Kinase Inhibition | Modification Impact |

|---|---|---|

| 2,5-Dihydroxyphenyl moiety (Ring A) | Critical for kinase binding affinity | O-methylation reduces kinase inhibition but may enhance antiproliferative effects |

| Salicylic acid group (Ring B) | Contributes to pharmacophore activity | Esterification improves cellular penetration |

| Benzylamine linker | Connects aromatic ring systems | Nitrogen replacement alters kinase specificity |

| Phenolic hydroxy groups | Potential hydrogen bonding with kinase active site | Modification significantly affects potency |

The kinase inhibition profile of this compound encompasses both receptor and non-receptor tyrosine kinases, with demonstrated activity against EGFR, Syk, and other clinically relevant targets. Research has established that this compound exhibits an IC₅₀ of 11 nM against EGFR-associated tyrosine kinase, while its analogue lavendustin C shows even greater potency with an IC₅₀ of 12 nM against the same target [1]. This impressive kinase inhibitory activity initially positioned this compound as a promising lead compound for tyrosine kinase-targeted therapeutic development. However, subsequent investigations revealed that certain structural analogues of this compound exert their antiproliferative effects primarily through tubulin polymerization inhibition rather than kinase inhibition, suggesting a more complex mechanism of action than originally anticipated [2]. This dual potential for both kinase and tubulin targeting has expanded the research applications of lavendustin-based compounds in cancer drug discovery.

Strategic Design Approaches for this compound Analogues

Hybrid Inhibitor Design Strategy

The hybrid inhibitor design strategy represents a sophisticated approach to enhancing the potency and selectivity of this compound-derived kinase inhibitors. This method involves structural integration of key pharmacophoric elements from this compound with established inhibitor scaffolds, creating novel chimeric compounds with potentially improved pharmacological properties. A prominent example of this strategy combines the salicylanilide core of this compound with the 4-anilinoquinazoline scaffold found in known EGFR inhibitors such as gefitinib and erlotinib [3]. This hybrid approach capitalizes on the demonstrated clinical efficacy of quinazoline-based EGFR inhibitors while incorporating the complementary kinase binding motifs from this compound. The rational design posits that such hybrid molecules may engage the kinase ATP-binding pocket through multiple favorable interactions, potentially leading to enhanced inhibitory potency and altered selectivity profiles compared to either parent scaffold alone.

The implementation of this hybrid strategy necessitates careful molecular engineering to maintain the essential binding features of both parent structures while ensuring synthetic feasibility. Research demonstrates that the salicylic acid group of this compound exhibits bioisosteric relationship with the quinazoline ring system, enabling strategic substitution patterns that preserve kinase binding capability [3]. In practice, this has led to the development of 4-anilinoquinazolines featuring a 6-[(2,5-dihydroxybenzyl)-amino] side chain, effectively merging key structural elements from both inhibitor classes. Biological evaluation of these hybrids has revealed moderate EGFR tyrosine kinase inhibitory activities with IC₅₀ values typically in the 0.1-1 μM range, alongside promising antiproliferative effects against various human cancer cell lines [3]. Notably, some hybrids exhibited exceptional cytotoxic activity against specific leukemia cell lines, with GI₅₀ values at the 0.01 μM level, underscoring the potential of this hybrid design strategy.

Scaffold Simplification Strategy

The scaffold simplification strategy addresses the synthetic challenges associated with the complex natural product structure of this compound while aiming to preserve or enhance its biological activity. This approach systematically deconstructs the parent molecule into simpler, more synthetically accessible analogues that retain the essential pharmacophoric elements required for kinase binding. Research has demonstrated that the fully functionalized this compound pharmacophore is not strictly necessary for antiproliferative activity, as simplified derivatives lacking certain structural features can exhibit potent biological effects [4]. This strategy enables more efficient exploration of structure-activity relationships and facilitates the optimization of drug-like properties such as solubility, metabolic stability, and cellular permeability.

A key finding driving the scaffold simplification approach is that strategic modifications to the this compound structure can fundamentally alter the mechanism of action while maintaining or even enhancing antiproliferative potency. For instance, esterification of the carboxylic acid functionality and O-methylation of the 2,5-dihydroxyphenyl moiety yields compounds with significantly improved antiproliferative activity despite reduced kinase inhibitory potency [4]. This observation suggests that these simplified analogues may operate through alternative mechanisms, such as tubulin polymerization inhibition, as confirmed by COMPARE analysis showing similarity to established antitubulin agents [2]. Further simplification efforts have explored replacing the nitrogen atom in the benzylamine linker with oxygen or carbon, leading to the identification of 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester as a highly potent antiproliferative agent with activity in the micromolar range [4]. These findings highlight the value of scaffold simplification as a means to discover new biological activities that may not be accessible with the more complex parent structure.

Synthetic Methodologies for Lavendustin Analogues

Solution-Phase Synthesis Routes

Traditional solution-phase synthesis has been extensively employed for the preparation of this compound analogues, providing reliable access to a diverse array of structural variants for biological evaluation. The synthesis typically employs a modular approach that involves separate preparation of the two aromatic ring systems followed by strategic connection through an appropriate linker. A representative synthetic route begins with commercial 5-nitroanthranilonitrile, which is converted to the corresponding formamidine using dimethylformamide dimethyl acetal [3]. Subsequent reflux with appropriately substituted anilines in acetic acid yields 6-nitro-4-phenylaminoquinazoline intermediates, which are reduced to the corresponding 6-aminoquinazolines using iron in acetic acid/ethanol mixtures. The critical coupling step involves condensation of these aminoquinazolines with salicylaldehyde derivatives to form Schiff base intermediates, which are ultimately reduced to yield the target lavendustin-quinazoline hybrid compounds.

The implementation of robust reaction conditions and purification protocols is essential for obtaining high-quality products suitable for biological testing. The synthesis of non-amine based analogues of this compound exemplifies the versatility of solution-phase approaches, incorporating structural elements from other natural product kinase inhibitors such as erbstatin and piceatannol [5]. These synthetic efforts have demonstrated that nitrogen is not an essential component of the this compound pharmacophore, as 1,2-diarylethanes and -ethenes bearing a salicyl moiety can serve as valuable structural motifs for constructing potent tyrosine kinase inhibitors. Particularly notable is compound 12 from these studies, which exhibited exceptional potency against p56lck with an IC₅₀ of 60 nM, ranking among the most potent inhibitors of this kinase reported to date [5]. This finding underscores the importance of exploring diverse structural classes beyond strict adherence to the original this compound architecture.

Solid-Phase Synthesis Approaches

While the search results do not contain specific documented protocols for solid-phase synthesis of this compound analogues, the principles of solid-phase synthesis can be strategically applied based on established solution-phase routes and general solid-phase methodologies. A proposed solid-phase approach would leverage the modular structure of lavendustin analogues, employing a resin-bound synthesis strategy that facilitates efficient purification and iterative analog development. The methodology would likely involve attachment of an appropriate salicylaldehyde derivative to a solid support through a acid-labile or photocleavable linker, followed by sequential addition of the bridging element and second aromatic system.

A critical consideration in designing solid-phase protocols is the incorporation of structural diversity elements to enable efficient exploration of structure-activity relationships. The solid-phase approach would permit parallel synthesis of analogue libraries through split-and-pool methodologies or automated synthesis platforms. Inspiration can be drawn from benzophenone incorporation strategies used in studying protein-peptide interactions, which employ a one-pot two-step synthesis for preparation of benzophenone units with various linker lengths that can be incorporated into peptide sequences using well-established solid-phase peptide synthesis protocols [6]. Adapting such approaches for lavendustin analogue synthesis would involve designing building blocks compatible with standard solid-phase chemistry while preserving the essential pharmacophoric elements responsible for kinase inhibitory activity. This strategy would significantly accelerate the optimization of lavendustin-based inhibitors with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship Analysis

Ring A Modifications

Systematic modification of the 2,5-dihydroxyphenyl moiety (Ring A) has revealed profound effects on both kinase inhibitory activity and antiproliferative potency. Early investigations demonstrated that the dihydroxy configuration is critical for maintaining potent tyrosine kinase inhibition, likely through hydrogen bonding interactions with kinase catalytic domains. However, contrary to conventional structure-activity relationship expectations, O-methylation of these hydroxy groups, which would be expected to diminish kinase inhibitory activity due to loss of hydrogen bonding capacity, actually enhances antiproliferative effects in cellular assays [4]. This apparent paradox was resolved when mechanistic studies revealed that such analogues frequently operate through tubulin polymerization inhibition rather than kinase inhibition, explaining their maintained antiproliferative potency despite reduced kinase activity [2] [7]. These findings highlight how strategic modifications can fundamentally alter the mechanism of action while preserving biological activity.

Further exploration of Ring A modifications has identified additional structure-activity relationship trends with implications for drug discovery. Replacement of the 2,5-dimethoxyphenyl moiety with alternative aromatic systems can significantly influence both biochemical and cellular activities, with electron-rich aromatic rings generally supporting enhanced potency [7]. Structure-activity relationship studies on a novel class of antiproliferative agents derived from this compound have systematically explored various Ring A modifications, establishing clear correlations between specific substituents and in vitro antiproliferative activity [7]. These investigations have confirmed that analogues featuring the 2,5-dimethoxyphenyl moiety consistently exhibit superior antiproliferative effects compared to their dihydroxy counterparts, despite showing reduced kinase inhibitory potency in direct enzymatic assays. This divergence between enzymatic and cellular activity underscores the importance of evaluating compounds in multiple assay systems to fully characterize their biological profiles.

Table 2: Structure-Activity Relationship Summary for this compound Analogues

| Structural Modification | Effect on Kinase Inhibition | Effect on Antiproliferative Activity | Proposed Mechanism |

|---|---|---|---|

| Esterification of carboxylic acid | Minimal effect on kinase inhibition | Enhances antiproliferative activity | Improved cellular penetration |

| O-methylation of 2,5-dihydroxyphenyl | Reduces kinase inhibition | Enhances antiproliferative activity | Shift to tubulin polymerization inhibition |

| Nitrogen replacement in linker | Variable effects on kinase inhibition | Can enhance antiproliferative activity | Altered target specificity |

| Hybrid quinazoline formation | Maintains moderate kinase inhibition | Enhances antiproliferative activity | Dual targeting potential |

| 2,5-Dimethoxyphenyl moiety | Reduces kinase inhibition | Significantly enhances activity | Tubulin polymerization inhibition |

Ring B and Linker Modifications

The salicylic acid moiety (Ring B) and the connecting linker region represent additional opportunity for structural optimization of this compound analogues. Esterification of the carboxylic acid functionality in Ring B has been shown to enhance antiproliferative activity, likely by improving cellular permeability through increased lipophilicity [4]. This modification illustrates the classic medicinal chemistry strategy of balancing potency with drug-like properties to enhance overall cellular efficacy. Interestingly, while such ester derivatives maintain kinase inhibitory activity, their enhanced antiproliferative effects may also stem from improved access to intracellular targets beyond kinases, consistent with the emerging understanding that many lavendustin analogues exert their effects through tubulin disruption.

The linker region connecting the two aromatic ring systems provides yet another dimension for structural optimization and mechanism control. Systematic investigation of linker composition has revealed that replacing the nitrogen atom in the benzylamine linker with oxygen or carbon can produce compounds with significantly enhanced antiproliferative activity, but only within the 2,5-dimethoxyphenyl series [4]. This structure-activity relationship demonstrates the complex interplay between different structural elements in determining biological activity. The most potent analogue identified through these studies, 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoic acid methyl ester, exemplifies how strategic modifications across multiple regions of the molecule can synergistically enhance antiproliferative potency [4]. These findings provide valuable guidance for future analogue design, particularly in balancing kinase inhibition with alternative mechanisms of action such as tubulin targeting.

Biological Evaluation Protocols

Kinase Inhibition Assays

Standardized kinase inhibition assays are essential for evaluating the target specificity and potency of this compound analogues. The EGFR tyrosine kinase inhibitory activity is typically determined using A431 cell membranes as the enzyme source and poly(glu/tyr, 4:1) as the standardized substrate [3]. The experimental protocol involves incubating substrate, enzyme, and ATP in presence or absence of inhibitor, followed by quantification of phosphorylation rates via ELISA. Specific calculation of inhibition percentage uses the formula: % Inhibition = [(p-tyrmax - p-tyrtest) / (p-tyrmax - p-tyrmin)] × 100, where p-tyrmax represents phosphorylation without inhibitor, p-tyrtest with inhibitor, and p-tyrmin without ATP. This standardized approach enables accurate determination of IC₅₀ values and facilitates direct comparison between different analogues.

For comprehensive kinase profiling, additional assays should be implemented to assess activity against other clinically relevant kinase targets. Protocols for evaluating Syk tyrosine kinase inhibition follow similar principles but employ different enzyme sources and substrate specificities [2]. Additionally, assessment against ca²⁺/calmodulin-dependent kinase II (CaMK II) involves specialized protocols with reported IC₅₀ values for reference compounds such as lavendustin C at 0.2 μM [1]. For kinetic characterization, researchers should employ varying ATP concentrations to determine inhibition mechanisms (competitive, non-competitive, or mixed). Each assay should include appropriate positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) to ensure reliability and reproducibility. All assays should be performed in triplicate with appropriate statistical analysis to generate robust structure-activity relationship data to guide compound optimization.

Antiproliferative Activity Assessment

Evaluation of antiproliferative activity provides critical information about the cellular efficacy of lavendustin analogues and their potential therapeutic utility. The standard protocol employs the NCI-60 human tumor cell line screen or similar panel-based approaches to assess growth inhibitory effects across diverse cancer types [3]. These assays typically determine three key parameters: GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell death). For lavendustin analogues, promising compounds often show GI₅₀ values in the nanomolar to low micromolar range, with specific sensitivity patterns that can inform potential clinical applications. For instance, compound 10b exhibited exceptional activity against the leukemia cell line CCRF-CEM with GI₅₀ and TGI values at the 0.01 μM level [3].

Mechanistic follow-up studies are essential to elucidate the underlying basis for observed antiproliferative effects. The COMPARE analysis algorithm developed by the National Cancer Institute represents a powerful tool for identifying potential mechanisms of action based on correlation of sensitivity patterns across the NCI-60 panel with those of established agents [2]. For lavendustin analogues demonstrating potent antiproliferative activity despite modest kinase inhibition, COMPARE analysis has frequently revealed similarity to antitubulin agents, suggesting microtubule disruption as an alternative mechanism [2]. This hypothesis can be directly tested through tubulin polymerization assays,

which monitor the rate and extent of microtubule assembly in vitro in the presence of test compounds. Additional mechanistic studies may include cell cycle analysis by flow cytometry to confirm mitotic arrest, immunofluorescence staining to examine microtubule morphology, and competitive binding assays to determine interactions with the colchicine binding site on tubulin [7]. These comprehensive evaluation protocols provide a holistic understanding of compound activity from enzymatic inhibition to cellular effects and mechanism of action.

Research Implications and Future Directions

The development of this compound analogues through both traditional solution-phase and potential solid-phase synthesis approaches has yielded important insights for kinase inhibitor discovery and anticancer drug development. The unexpected mechanistic divergence between kinase inhibition and antiproliferative activity observed with many analogues highlights the importance of comprehensive biological characterization in drug discovery campaigns. The revelation that structural modifications can shift the primary mechanism from kinase inhibition to tubulin polymerization inhibition underscores the polypharmacology potential of these compounds and suggests opportunities for developing dual-mechanism agents [2] [7]. Furthermore, the demonstrated efficacy of lavendustin-derived compounds in clinical proof-of-concept studies for actinic keratosis indicates their translational potential beyond traditional oncology applications [7].

Future research directions should prioritize the development of solid-phase synthesis platforms specifically designed for lavendustin analogue production. Such platforms would enable more efficient exploration of chemical space around this privileged scaffold and accelerate the optimization of drug-like properties. Particular emphasis should be placed on creating analogues with improved selectivity profiles, either for specific kinase targets or for tubulin polymerization inhibition, depending on the desired therapeutic application. Additionally, the strategic incorporation of photoaffinity labels such as benzophenone units could facilitate detailed investigation of compound-target interactions, as demonstrated in studies of protein kinase B/Akt and its inhibitor PTR6154 [6]. This approach would provide structural insights to guide rational design of next-generation analogues with enhanced potency and selectivity. As synthetic methodologies advance and biological understanding deepens, lavendustin-derived compounds continue to offer promising opportunities for developing novel therapeutic agents targeting both kinase signaling pathways and microtubule dynamics.

References

- 1. Lavendustin C | CaMK II Inhibitor [medchemexpress.com]

- 2. Design, synthesis, and biological evaluation of a ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Anilinoquinazolines with this compound subunit as ... [sciencedirect.com]

- 4. Novel Antiproliferative Agents Derived From this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Non-amine based analogues of this compound as protein- ... [pubmed.ncbi.nlm.nih.gov]

- 6. a case study of protein kinase B/Akt and its inhibitor PTR6154 [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity Relationship Studies on a Novel Class ... [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Using Lavendustin A in Angiogenesis Suppression Assays

Then, I will now begin writing the main body of the article.

Introduction to Angiogenesis and Lavendustin A

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, represents a fundamental biological process critical in both physiological conditions (e.g., wound healing, development) and pathological states (e.g., cancer, diabetic retinopathy). In pathological contexts, excessive angiogenesis enables tumor growth and metastasis by supplying oxygen and nutrients to proliferating cancer cells. The discovery and characterization of vascular endothelial growth factor (VEGF) and its signaling pathways have revealed promising molecular targets for therapeutic intervention. VEGF exerts its pro-angiogenic effects primarily through binding to tyrosine kinase receptors on endothelial cells, initiating intracellular signaling cascades that promote endothelial cell proliferation, migration, and survival.

This compound is a cell-permeable protein tyrosine kinase inhibitor originally identified as a potent inhibitor of the epidermal growth factor (EGF) receptor tyrosine kinase (IC50 = 11 nM). This small molecule has since demonstrated significant efficacy in suppressing VEGF-mediated angiogenesis through its selective action on tyrosine kinase signaling pathways. Unlike many kinase inhibitors that target ATP-binding sites, this compound acts as a substrate-competitive inhibitor, binding directly to the substrate recognition site of tyrosine kinases. This unique mechanism underlies its high specificity for tyrosine kinases over serine/threonine kinases, with minimal effects on protein kinase A or protein kinase C (IC50 >200 µM) [1]. The compound's ability to suppress VEGF-induced angiogenesis was first demonstrated in vivo using the rat sponge implant model, establishing its utility as a valuable research tool for investigating angiogenic mechanisms and screening potential anti-angiogenic therapies [2] [3].

Mechanism of Action

VEGF Signaling Pathway

The VEGF signaling cascade begins with ligand binding to VEGFR-2 (also known as Flk-1/KDR), the primary mediator of VEGF-induced angiogenic responses. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain, creating docking sites for downstream signaling molecules. The activated receptor subsequently initiates multiple signaling pathways including the MAPK/ERK pathway (regulating cell proliferation), the PI3K/Akt pathway (promoting cell survival), and the FAK/paxillin pathway (coordinating cell migration). Disruption of this initial phosphorylation event represents the most targeted approach for inhibiting VEGF signaling, as it prevents the activation of all downstream pathways regardless of their specific components.

Table 1: Key Components of the VEGF Signaling Pathway Targeted by this compound

| Component | Full Name | Function in Angiogenesis | Response to this compound |

|---|---|---|---|

| VEGFR-2 | Vascular Endothelial Growth Factor Receptor-2 | Primary signal transducer for VEGF; tyrosine kinase activity | Direct inhibition of tyrosine kinase activity |

| Flk-1 | Fetal liver kinase-1 | VEGF receptor subtype; highly expressed during angiogenesis | Phosphorylation blocked |

| KDR | Kinase Insert Domain Receptor | Endothelial cell-specific receptor tyrosine kinase | Signaling pathway disrupted |

| Downstream effectors | Multiple adaptor proteins | Transduce signals for proliferation, migration, survival | Activation prevented due to upstream inhibition |

This compound's Molecular Targets

This compound exerts its anti-angiogenic effects through potent inhibition of VEGF receptor tyrosine kinase activity. As a reversible inhibitor, it competes with protein substrates for binding to the tyrosine kinase active site, thereby preventing phosphorylation of downstream signaling molecules. The compound demonstrates remarkable selectivity for tyrosine kinases,

with particularly high affinity for the EGF receptor tyrosine kinase (IC50 = 11 nM) and significant activity against p60c-src (IC50 = 500 nM) [1]. This specificity profile makes it especially valuable for dissecting tyrosine kinase-specific pathways in complex biological systems. In the context of angiogenesis, this compound effectively blocks VEGF-induced tyrosine phosphorylation in endothelial cells, resulting in suppressed endothelial proliferation and impaired tubular structure formation. Importantly, the biologically inactive analog lavendustin B, which differs only slightly in molecular structure, shows no significant inhibitory activity, serving as an essential negative control for validating specific tyrosine kinase-mediated effects [2] [4].

Figure 1: Mechanism of this compound Action in VEGF Signaling Pathway. This compound specifically inhibits tyrosine phosphorylation of VEGFR-2 and downstream signaling molecules, thereby blocking angiogenic responses. Lavendustin B serves as a negative control due to its structural similarity but lack of inhibitory activity.

Experimental Protocols

In Vivo Rat Sponge Implant Model

The rat sponge implant model provides a robust system for evaluating angiogenic responses in a physiologically relevant context. This model involves subcutaneous implantation of sterile gelatin sponges in laboratory rats, which gradually become vascularized through host tissue response. The quantifiable nature of this vascularization allows for precise assessment of both pro-angiogenic and anti-angiogenic compounds.

Materials:

- Adult Sprague-Dawley rats (200-250 g)

- Sterile gelatin sponges (approximately 1 cm³)

- This compound (stock solution: 1 mg/mL in DMSO)

- Recombinant VEGF₁₆₅ (250 ng/day)

- Lavendustin B (10 μg/day for negative control)

- Suramin (3 mg/day for alternative inhibition control)

- ¹³³Xe solution for blood flow measurement

- 4% paraformaldehyde for fixation

- Hematoxylin and eosin stain

Procedure:

- Sponge implantation: Anesthetize rats and implant one sterile gelatin sponge subcutaneously in the dorsal region using aseptic technique.

- Treatment administration: Administer the following treatments daily via direct injection into the sponge:

- Group 1: VEGF₁₆₅ (250 ng) alone (positive control for angiogenesis)

- Group 2: VEGF₁₆₅ (250 ng) + this compound (10 μg)

- Group 3: VEGF₁₆₅ (250 ng) + Lavendustin B (10 μg) (negative control)

- Group 4: this compound (10 μg) alone (to assess effect on basal angiogenesis)

- Group 5: Vehicle control (to establish baseline angiogenesis)

- Blood flow measurement: On day 8, inject ¹³³Xe solution into the sponge and measure clearance rate using a gamma counter. The clearance rate directly correlates with blood flow and hence vascularization.

- Tissue collection: Excise sponges carefully, fix in 4% paraformaldehyde for 24 hours, and process for histological analysis.

- Morphometric analysis: Section sponges at 5 μm thickness and stain with hematoxylin and eosin. Quantify the fibrovascular growth area using image analysis software by measuring the percentage of sponge area occupied by vascularized tissue.